molecular formula C13H17N3O2S B4120085 N-(4-nitrophenyl)-1-azepanecarbothioamide

N-(4-nitrophenyl)-1-azepanecarbothioamide

Cat. No. B4120085
M. Wt: 279.36 g/mol
InChI Key: KPFMNELSVSVMLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-nitrophenyl)-1-azepanecarbothioamide, commonly known as SNAP-5114, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of thioamides and has been found to exhibit a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of SNAP-5114 involves the inhibition of GAT-1, which is a sodium- and chloride-dependent transporter. SNAP-5114 binds to the substrate-binding site of GAT-1 and prevents the reuptake of GABA from the synaptic cleft. This leads to an increase in the concentration of GABA in the synaptic cleft, which enhances inhibitory neurotransmission.
Biochemical and Physiological Effects
SNAP-5114 has been found to exhibit a variety of biochemical and physiological effects. It has been shown to increase the concentration of GABA in the brain, leading to enhanced inhibitory neurotransmission. This has potential applications in the treatment of anxiety, depression, and epilepsy. SNAP-5114 has also been found to enhance the analgesic effects of opioids, which could be useful in the treatment of chronic pain.

Advantages and Limitations for Lab Experiments

SNAP-5114 has several advantages for lab experiments. It is a potent and selective inhibitor of GAT-1, which makes it a useful tool for studying the role of GABA in neuronal function. It has also been found to be relatively stable in biological systems, which allows for long-term experiments. However, SNAP-5114 has some limitations. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for research on SNAP-5114. One potential avenue is the development of more potent and selective inhibitors of GAT-1. This could lead to the development of new treatments for anxiety, depression, and epilepsy. Another potential direction is the investigation of the effects of SNAP-5114 on other neurotransmitter systems. This could provide insights into the complex interactions between different neurotransmitters in the brain. Finally, the development of new methods for administering SNAP-5114 could improve its effectiveness in vivo and lead to new applications in scientific research.

Scientific Research Applications

SNAP-5114 has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the gamma-aminobutyric acid (GABA) transporter GAT-1, which is responsible for the reuptake of GABA from the synaptic cleft. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. By inhibiting GAT-1, SNAP-5114 increases the concentration of GABA in the synaptic cleft, leading to enhanced inhibitory neurotransmission.

properties

IUPAC Name

N-(4-nitrophenyl)azepane-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c17-16(18)12-7-5-11(6-8-12)14-13(19)15-9-3-1-2-4-10-15/h5-8H,1-4,9-10H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFMNELSVSVMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=S)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-nitrophenyl)azepane-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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